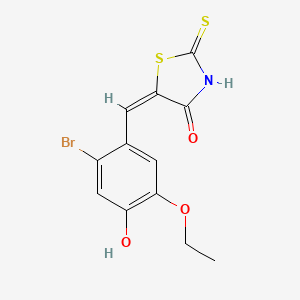
(5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene group attached to a thiazolone ring, with additional functional groups such as bromine, ethoxy, and hydroxy groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-mercaptothiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.
Reduction: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Shares the bromine and hydroxy functional groups but lacks the thiazolone ring and ethoxy group.
5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a pyrimidinetrione ring instead of a thiazolone ring.
Uniqueness
5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to its combination of functional groups and the presence of the thiazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10BrNO3S2 |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10BrNO3S2/c1-2-17-9-3-6(7(13)5-8(9)15)4-10-11(16)14-12(18)19-10/h3-5,15H,2H2,1H3,(H,14,16,18)/b10-4+ |
Clave InChI |
IUSHGDCYTFUOCP-ONNFQVAWSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br)O |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=S)S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)










![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
